

Application Notes: Solid-Phase Synthesis of Angiotensin II (1-4) Human

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Compound of Interest		
Compound Name:	Angiotensin II (1-4), human	
Cat. No.:	B12430916	Get Quote

Introduction

Angiotensin II (1-4) is a tetrapeptide fragment of the potent vasoconstrictor hormone, Angiotensin II. The human sequence of this peptide is Val-Tyr-Ile-His. It is generated from Angiotensin I by the action of angiotensin-converting enzyme (ACE).[1] This peptide is a valuable tool for researchers studying the renin-angiotensin system (RAS), cardiovascular regulation, and related signaling pathways. Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the preferred method for producing high-purity Angiotensin II (1-4) for research and drug development.[2][3]

This document provides a detailed protocol for the manual synthesis, cleavage, purification, and characterization of Angiotensin II (1-4) human using Fmoc-based SPPS.

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu SPPS is an orthogonal synthesis strategy that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support (resin).[4] The key principles are:

- Nα-Amino Group Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5]
- Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, typically tert-butyl (tBu) or trityl (Trt) based.



- Synthesis Cycle: Each cycle of amino acid addition involves two main steps:
 - Deprotection: Removal of the Nα-Fmoc group with a secondary amine base, typically piperidine in DMF, to liberate a free amine.[4]
 - Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its reaction with the free amine on the resin-bound peptide to form a new peptide bond.
- Cleavage and Global Deprotection: Once the sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly Trifluoroacetic Acid (TFA) with scavengers.[7][8]

Experimental Protocols Protocol 1: Peptide Synthesis (Fmoc/tBu SPPS)

This protocol details the manual synthesis of Angiotensin II (1-4) (Val-Tyr-Ile-His-NH₂) on a Rink Amide resin.

- 1.1. Resin Preparation and Swelling:
- Place Rink Amide resin (0.1 mmol scale) into a fritted peptide synthesis vessel.
- Wash the resin with Dichloromethane (DCM) (3 x 10 mL).
- Add N,N-Dimethylformamide (DMF) (10 mL) and allow the resin to swell for 15-30 minutes at room temperature with gentle agitation.
- Drain the DMF.
- 1.2. Synthesis Cycle (Repeated for each amino acid): The peptide is synthesized from the C-terminus (His) to the N-terminus (Val).

Step A: Fmoc Deprotection

- Add 20% piperidine in DMF (v/v) (10 mL) to the resin.
- Agitate for 3 minutes, then drain.



- Add a fresh portion of 20% piperidine in DMF (10 mL).
- Agitate for 10-15 minutes, then drain.
- Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine.
- Optional: Perform a Kaiser test to confirm the presence of a free primary amine.[9] A positive result (deep blue beads) indicates successful Fmoc removal.

Step B: Amino Acid Coupling

- In a separate vial, pre-activate the Fmoc-amino acid (0.5 mmol, 5 eq) by dissolving it in DMF containing HATU (0.48 mmol, 4.8 eq) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq). Allow to react for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 30-60 minutes at room temperature.
- · Drain the coupling solution.
- Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).
- Optional: Perform a Kaiser test to confirm complete coupling. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, repeat the coupling step.
- 1.3. Assembly of Angiotensin II (1-4) Sequence:
- Coupling 1: Fmoc-His(Trt)-OH
- Coupling 2: Fmoc-Ile-OH
- Coupling 3: Fmoc-Tyr(tBu)-OH
- Coupling 4: Fmoc-Val-OH



After the final coupling (Fmoc-Val-OH), perform a final Fmoc deprotection step (Step A) to yield the free N-terminal peptide on the resin. Wash thoroughly with DMF, then DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

CAUTION: This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment. TFA is highly corrosive.

- Place the dried peptidyl-resin in a reaction vessel.
- Prepare the cleavage cocktail. For a peptide containing Tyr and His, a standard cocktail is Reagent K or a similar mixture.[8]
- Add the cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT) 94:2.5:1:2.5, v/v) to the resin (approx. 10 mL per 0.1 mmol of peptide). The trityl cation from the His protecting group will cause the solution to turn deep yellow.[7]
- Stir or agitate the mixture at room temperature for 2-3 hours.[7]
- Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of icecold diethyl ether. A white precipitate should form.[7]
- Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Characterization

3.1. Purification by RP-HPLC:



- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
- Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
- Elute the peptide using a linear gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). A typical gradient might be 5-50% Solvent B over 30 minutes.
- Monitor the elution at 220 nm and 280 nm (for the Tyr residue).
- Collect fractions corresponding to the major peak.
- Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).
- Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
- 3.2. Characterization by Mass Spectrometry:
- Dissolve a small amount of the purified peptide in a suitable solvent.
- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to confirm the molecular weight.

Data Presentation

Table 1: Materials and Reagents for Synthesis (0.1 mmol Scale)



Reagent	Formula	M.W.	Amount (mg)	Equivalents
Rink Amide Resin (0.6 mmol/g)	-	-	167	1.0
Fmoc-His(Trt)- OH	C45H37N3O5	711.8	356	5.0
Fmoc-lle-OH	C21H23NO4	353.4	177	5.0
Fmoc-Tyr(tBu)- OH	C29H31NO5	485.6	243	5.0
Fmoc-Val-OH	C20H21NO4	339.4	170	5.0
HATU	C10H15F6N6OP	380.2	182	4.8
DIPEA	C ₈ H ₁₉ N	129.2	174 μL	10.0
Piperidine	C5H11N	85.15	20% in DMF	-
TFA	CF₃COOH	114.02	94% in cocktail	-

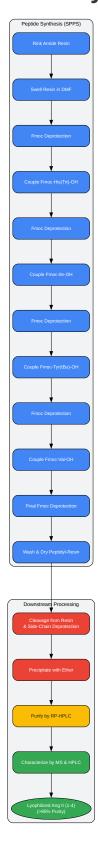
Table 2: Expected Analytical Data for Angiotensin II (1-4) Human

Parameter	Description	Expected Value
Sequence	Primary Amino Acid Sequence	H-Val-Tyr-lle-His-OH
Molecular Formula	C26H38N6O6	C26H38N6O6
Average Molecular Weight	Calculated Average Mass	534.62 g/mol
Monoisotopic Molecular Weight	Calculated Monoisotopic Mass	534.2853 g/mol
HPLC Purity	Post-purification	> 95%
Appearance	Lyophilized powder	White solid

Visualizations



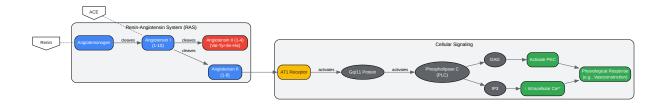
Workflow and Signaling Pathways



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Caption: Workflow for the solid-phase synthesis of Angiotensin II (1-4).



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